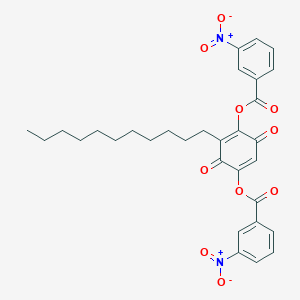
3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate) is a complex organic compound characterized by its unique structure, which includes a cyclohexa-1,4-diene ring substituted with dioxo and undecyl groups, and esterified with 3-nitrobenzoate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate) typically involves multiple steps:
Formation of the cyclohexa-1,4-diene ring: This can be achieved through the Diels-Alder reaction between a diene and a dienophile.
Introduction of the dioxo groups: Oxidation reactions using reagents such as potassium permanganate or chromium trioxide can introduce the dioxo functionalities.
Attachment of the undecyl group: This step may involve alkylation reactions using undecyl halides in the presence of a strong base.
Esterification with 3-nitrobenzoate: The final step involves esterification reactions using 3-nitrobenzoic acid and a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines, potentially altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the nitro groups with other substituents, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, alkyl halides, or other nucleophiles.
Major Products
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
作用机制
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
3,6-Dioxo-1,4-cyclohexadiene-1,4-diyl bis(3-nitrobenzoate): Similar structure but lacks the undecyl group.
3,6-Dioxo-2-methylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate): Similar structure with a methyl group instead of an undecyl group.
Uniqueness
The presence of the undecyl group in 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate) imparts unique properties, such as increased hydrophobicity and potential for interactions with lipid membranes, which may enhance its applications in medicinal chemistry and materials science.
属性
CAS 编号 |
920757-60-4 |
|---|---|
分子式 |
C31H32N2O10 |
分子量 |
592.6 g/mol |
IUPAC 名称 |
[4-(3-nitrobenzoyl)oxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl] 3-nitrobenzoate |
InChI |
InChI=1S/C31H32N2O10/c1-2-3-4-5-6-7-8-9-10-17-25-28(35)27(42-30(36)21-13-11-15-23(18-21)32(38)39)20-26(34)29(25)43-31(37)22-14-12-16-24(19-22)33(40)41/h11-16,18-20H,2-10,17H2,1H3 |
InChI 键 |
OMXJGXWYPAEFSH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



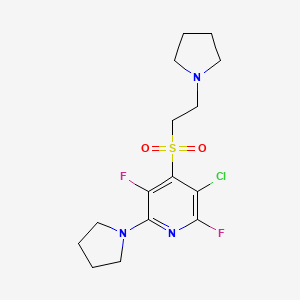
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12638531.png)


![Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12638542.png)
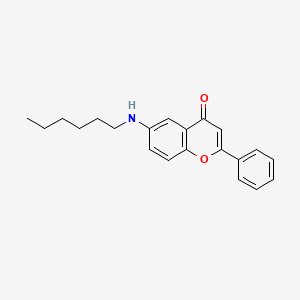
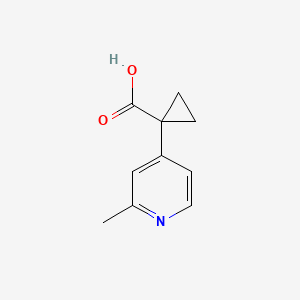
![8-(3-Chlorophenyl)-6-(ethylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12638546.png)
![2-(1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,3'-piperidine]-3-yl)aceticacid](/img/structure/B12638550.png)

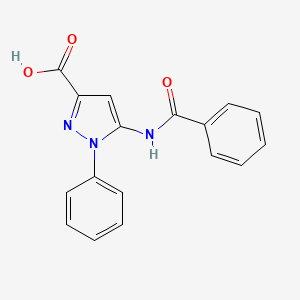
![2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol](/img/structure/B12638558.png)
![N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B12638563.png)
